Cas no 1804671-05-3 (3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol)

3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol
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- Inchi: 1S/C7H5BrF2INO/c8-5-3(2-13)1-4(6(9)10)12-7(5)11/h1,6,13H,2H2
- InChI Key: ATQCSOBTBVFVAA-UHFFFAOYSA-N
- SMILES: IC1=C(C(CO)=CC(C(F)F)=N1)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: 2
- Topological Polar Surface Area: 33.1
3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060072-1g |
3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol |
1804671-05-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
Additional information on 3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol
3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol
The compound 3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol, identified by the CAS number 1804671-05-3, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications in drug discovery, agrochemicals, and advanced materials. The structure of this molecule is characterized by a pyridine ring with substituents at positions 2, 3, 4, and 6, making it a unique example of a multifunctional heterocyclic compound.
The presence of multiple halogen atoms (bromine and iodine) and a difluoromethyl group introduces significant electronic and steric effects into the molecule. These features make it an attractive candidate for use in catalytic processes, where halogens can act as leaving groups or directing agents. Recent studies have highlighted the role of such compounds in asymmetric catalysis, particularly in the synthesis of bioactive molecules. For instance, researchers have demonstrated that pyridine derivatives with halogen substituents can serve as efficient ligands for transition metal catalysts, enabling the selective formation of chiral centers in organic molecules.
In addition to its catalytic applications, 3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol has shown promise in the field of materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in the development of new semiconductors or light-emitting diodes (LEDs). The methoxy group at position 4 further enhances its solubility in polar solvents, which is a critical factor for its application in solution-based electronic devices.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the bromination and iodination of pyridine derivatives, followed by the introduction of the difluoromethyl group through electrophilic substitution. Recent advancements in transition metal-catalyzed cross-coupling reactions have significantly streamlined the synthesis process, making it more efficient and scalable for industrial applications.
From an environmental standpoint, the compound exhibits moderate stability under standard conditions. However, its reactivity towards nucleophilic substitution reactions suggests that it should be handled with care to prevent unintended side reactions. Proper storage and handling procedures are essential to ensure both safety and efficacy in its intended applications.
In conclusion, 3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-methanol represents a cutting-edge example of how modern organic chemistry continues to push the boundaries of material innovation. With its unique combination of functional groups and electronic properties, this compound is poised to play a pivotal role in advancing various scientific disciplines in the coming years.
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